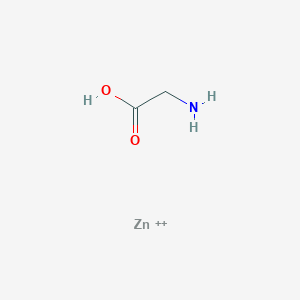

Zinc glycinate

Vue d'ensemble

Description

Zinc glycinate: is a chelated form of zinc, where zinc is bound to two molecules of glycine. This compound is known for its high bioavailability and is often used as a dietary supplement to address zinc deficiencies. Zinc is an essential trace element that plays a crucial role in various biological processes, including enzyme function, immune response, and protein synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Zinc glycinate can be synthesized by reacting glycine with zinc sulfate. The reaction typically involves dissolving glycine in water, adding solid caustic soda to form glycine sodium salt, and then introducing zinc sulfate. The pH of the solution is adjusted to a range of 3 to 8, and the mixture is heated to 60-100°C for 1 to 4 hours under agitation. The solution is then evaporated and concentrated to precipitate this compound crystals .

Industrial Production Methods: In industrial settings, this compound is often produced using a similar method but on a larger scale. The process involves the use of reaction kettles, fluidized beds for drying, and centrifuges for dehydration. The final product is obtained by drying the this compound at temperatures between 100-120°C .

Analyse Des Réactions Chimiques

Types of Reactions: Zinc glycinate undergoes various chemical reactions, including:

Chelation: Formation of stable chelate complexes with glycine.

Substitution: Replacement of zinc with other metal ions in the chelate complex.

Oxidation-Reduction: Zinc can participate in redox reactions, although it is more stable in its +2 oxidation state.

Common Reagents and Conditions:

Chelation: Glycine and zinc sulfate in aqueous solution.

Substitution: Other metal salts like copper sulfate can be used to replace zinc.

Oxidation-Reduction: Reducing agents like sodium borohydride can be used in specific reactions.

Major Products:

Chelation: this compound complex.

Substitution: Corresponding metal glycinate complexes.

Oxidation-Reduction: Reduced or oxidized forms of zinc, depending on the reaction conditions.

Applications De Recherche Scientifique

Introduction to Zinc Glycinate

This compound is a chelated form of zinc, where zinc is bound to the amino acid glycine. This compound is recognized for its enhanced bioavailability compared to other forms of zinc supplements, making it particularly valuable in various applications across nutritional, medical, and agricultural fields. The unique properties of this compound contribute to its effectiveness in supporting immune function, antioxidant activity, and overall health.

Nutritional Supplements

This compound is widely used in dietary supplements due to its superior absorption characteristics. Studies indicate that it provides approximately 43% higher bioavailability than zinc gluconate, making it an effective choice for individuals seeking to increase their zinc intake without gastrointestinal discomfort .

Benefits:

- Supports immune system function.

- Enhances antioxidant activity.

- Promotes healthy skin and hair.

- Aids in collagen synthesis.

Medical Applications

This compound has been studied for its role in various medical conditions, particularly those related to zinc deficiency. It has shown promise in:

- Wound Healing : Zinc plays a critical role in protein metabolism and cellular repair processes, essential for effective wound healing .

- Inflammatory Response : It helps regulate inflammatory responses, contributing to overall health maintenance .

Case Study:

A randomized controlled trial demonstrated that supplementation with this compound significantly increased plasma zinc levels among participants, indicating its effectiveness in addressing deficiencies .

Agricultural Uses

In animal nutrition, this compound is utilized as a feed additive due to its high bioavailability and low toxicity. It has been shown to improve growth rates and intestinal health in livestock while reducing the excretion of zinc, which is beneficial for environmental sustainability .

Key Findings:

- Pigs fed diets supplemented with this compound exhibited over 9% higher bone mineral content and density compared to those receiving traditional zinc oxide supplements .

- The chelation with glycine enhances the stability of the compound, allowing for better mineral utilization in the gastrointestinal tract .

Food Industry Applications

This compound is also incorporated into functional foods and beverages aimed at enhancing nutritional profiles. Its use as a food fortification agent helps address dietary deficiencies in populations at risk.

Cosmetic Industry

Due to its beneficial effects on skin health, this compound is increasingly being included in cosmetic formulations aimed at improving skin texture and reducing signs of aging.

Comparative Analysis of this compound with Other Zinc Forms

| Form of Zinc | Bioavailability | Common Uses |

|---|---|---|

| This compound | Highest | Supplements, medical applications |

| Zinc Gluconate | Moderate | Supplements |

| Zinc Oxide | Low | Animal feed, some supplements |

| Zinc Picolinate | Moderate | Supplements |

Mécanisme D'action

Zinc glycinate exerts its effects by releasing zinc ions in the body, which then participate in various biochemical processes. Zinc acts as a cofactor for numerous enzymes, including those involved in DNA synthesis, protein synthesis, and cellular respiration. It also plays a role in immune function by modulating the activity of immune cells .

Comparaison Avec Des Composés Similaires

- Zinc gluconate

- Zinc sulfate

- Zinc citrate

- Zinc methionine

Comparison: Zinc glycinate is unique due to its high bioavailability and minimal gastrointestinal side effects compared to other zinc supplements. For instance, zinc gluconate and zinc sulfate are commonly used but can cause gastrointestinal irritation. Zinc citrate is well-absorbed but may have a metallic taste. Zinc methionine has high bioavailability but is more expensive .

Activité Biologique

Zinc glycinate, a chelated form of zinc, has garnered attention for its enhanced bioavailability and potential health benefits. This article explores the biological activity of this compound, focusing on its absorption, efficacy in various health conditions, and comparative studies with other zinc formulations.

Zinc is an essential trace mineral involved in numerous biological processes, including immune function, protein synthesis, wound healing, and DNA synthesis. Zinc deficiency can lead to significant health issues, prompting the need for effective supplementation. This compound is formed by the chelation of zinc with glycine, which may enhance its absorption and reduce gastrointestinal irritation compared to other forms like zinc gluconate or zinc oxide.

2. Bioavailability Studies

Recent studies have highlighted the superior bioavailability of this compound compared to traditional forms. A clinical trial involving twelve healthy female volunteers demonstrated that this compound significantly increased oral bioavailability by 43.4% when compared to zinc gluconate. The pharmacokinetic parameters such as C_max (maximum serum concentration) and AUC (area under the curve) were notably higher for this compound, indicating more efficient absorption and utilization in the body .

Table 1: Pharmacokinetic Parameters of this compound vs. Zinc Gluconate

| Parameter | This compound | Zinc Gluconate | Ratio (Glycinate/Gluconate) |

|---|---|---|---|

| C_max (µg/mL) | 1.42 | 1.00 | 1.42 |

| AUC (µg·h/mL) | 143.44 | 100.00 | 1.43 |

This compound's enhanced bioavailability is attributed to its chelation with glycine, which stabilizes the zinc ion and facilitates its transport across intestinal membranes. Glycine's low molecular weight allows for better stability and absorption in the gastrointestinal tract . This mechanism reduces the formation of insoluble complexes that often limit mineral absorption.

Immune Function

Zinc plays a crucial role in immune function. A study found that supplementation with this compound improved plasma zinc levels significantly more than zinc gluconate or placebo, enhancing immune response markers without adversely affecting copper status .

Intestinal Health

Research has indicated that this compound may also support intestinal health by reducing oxidative stress and inflammation in animal models. For instance, a study on nursery pigs showed that supplementation with this compound improved growth performance and intestinal health while reducing fecal scores associated with gastrointestinal distress .

Table 2: Effects of this compound on Intestinal Health in Pigs

| Parameter | Control Group (No Zn) | This compound Group |

|---|---|---|

| Average Daily Gain (g/day) | 200 | 250 |

| Fecal Score | 3 | 1 |

| TNF-α Levels (pg/mg) | 5 | 2 |

5. Case Studies

Several case studies have documented the positive effects of this compound supplementation:

- Case Study 1 : In a cohort of young adult women taking a daily dose of 60 mg of this compound for six weeks, plasma zinc levels increased significantly across all subjects, demonstrating its effectiveness in improving zinc status .

- Case Study 2 : An elderly population supplemented with this compound reported improved immune responses during cold seasons compared to those receiving placebo or other forms of zinc .

6. Safety and Tolerability

This compound has been reported to be safe and well-tolerated among various populations. Adverse effects are minimal compared to other forms of zinc supplements, making it a preferred option for those sensitive to gastrointestinal disturbances .

Propriétés

IUPAC Name |

zinc;2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5NO2.Zn/c2*3-1-2(4)5;/h2*1,3H2,(H,4,5);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXSXMSTSYWNMH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])N.C(C(=O)[O-])N.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162193 | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14281-83-5, 7214-08-6 | |

| Record name | Zinc glycinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14281-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014281835 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc glycinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14493 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(glycinato-N,O)zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | zinc glycyniate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.232.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC GLYCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/681VJX72FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of zinc glycinate?

A1: The molecular formula of this compound monohydrate is Zn(C2H4NO2)2·H2O, and its molecular weight is 231.51 g/mol. [] For the anhydrous form, the molecular formula is Zn(C2H4NO2)2 with a molecular weight of 213.51 g/mol. []

Q2: What spectroscopic data is available for characterizing this compound?

A2: Infrared (IR) spectroscopy, ultraviolet (UV) spectroscopy, thermogravimetric analysis (TGA), differential thermal analysis (DTA), and powder X-ray diffraction (XRD) have been employed to characterize the structure of this compound. [, ] These techniques provide insights into its bonding, thermal stability, and crystalline structure.

Q3: How is the structure of this compound confirmed?

A3: X-ray crystallography, mass spectrometry, elemental analysis, and inductively coupled plasma spectroscopy are techniques used to confirm the structure and content of zinc bis-glycinate crystals. []

Q4: What is the coordination geometry of zinc in this compound?

A4: Zinc in this compound adopts a trans configuration where the zinc ion is chelated by two glycine units. [] These units bond to form tetra-zinc glycinate clusters by connecting through carboxylate oxygens, resulting in distorted metal square pyramid coordination polyhedra. []

Q5: Why is this compound considered a good source of zinc?

A5: this compound is believed to have higher bioavailability compared to inorganic zinc sources, especially in the presence of dietary phytate, a known inhibitor of zinc absorption. [] This improved bioavailability is attributed to the chelated form of zinc, which may enhance its uptake and absorption in the digestive system.

Q6: How does the bioavailability of this compound compare to zinc sulphate?

A6: Studies in rats have demonstrated that this compound exhibits significantly higher bioavailability (49%) compared to zinc sulphate (42%) when dietary phytate is present. [] This difference is primarily attributed to the superior absorptive potential of this compound under these conditions. []

Q7: Are there any concerns regarding the absorption of this compound in the presence of dietary fiber?

A8: Studies indicate that potato fiber might influence zinc absorption from this compound in the small intestines of piglets. [] This effect is potentially due to a reduction in zinc transporters like metallothionein1 (MT1) and zinc transporter1 (ZnT1) in the jejunum. []

Q8: What are the potential benefits of this compound for nursery pigs challenged with E. coli?

A9: Supplementing nursery pig diets with this compound has been shown to mitigate the negative effects of E. coli challenges. [, ] It can improve growth performance, reduce diarrhea severity, reduce intestinal inflammation markers like TNF-α and IL-8, and promote beneficial shifts in the jejunal mucosa-associated microbiota. [, ]

Q9: What is the effective dosage range of this compound for nursery pigs challenged with E. coli?

A10: Research suggests that a dosage range of 400 to 675 mg/kg of this compound may effectively mitigate the adverse effects of E. coli challenges in nursery pigs. [] This dosage range has been associated with improvements in growth performance, reduced diarrhea severity, and lower intestinal inflammation. []

Q10: Can this compound be used to reduce the reliance on zinc oxide in nursery pig diets?

A11: Studies suggest that this compound could be a potential alternative to the high levels of zinc oxide commonly used in nursery pig diets. [] Replacing a portion of zinc oxide with this compound has been shown to maintain growth performance while potentially benefiting intestinal health and reducing the environmental impact of high zinc excretion. []

Q11: How does this compound affect the immune response in broiler chickens?

A12: Studies show that replacing inorganic zinc sources with organic zinc, such as this compound, at the same concentration (35 ppm) in White Leghorn layers did not significantly impact humoral and cell-mediated immune responses. [] This suggests that organic zinc, including this compound, can effectively support immune function in chickens at recommended levels. []

Q12: What are the effects of this compound on antioxidant status in broiler chickens?

A13: Research suggests that supplementing broiler chicken diets with this compound at 30 ppm can improve antioxidant status compared to inorganic zinc sources at 40 ppm. [] This is evidenced by higher glutathione peroxidase activity and lower lipid peroxidation levels in the blood. []

Q13: Does this compound supplementation affect skin quality in broiler chickens?

A14: Studies have shown that broiler chickens supplemented with 30 ppm this compound exhibit improved skin quality, characterized by an increased epithelial cell layer and higher collagen content, compared to other dietary treatments. [] This suggests a potential role for this compound in promoting skin health and integrity in poultry. []

Q14: How does this compound impact nutrient utilization and mineral retention in broiler chickens?

A15: Replacing inorganic zinc with this compound, even at a reduced concentration of 10 ppm, does not negatively affect nutrient utilization or mineral retention in broiler chicks. [] This suggests that this compound can effectively meet the zinc requirements of broiler chickens without compromising nutrient absorption or mineral balance. []

Q15: Does this compound supplementation affect fur quality in mink?

A16: Studies show that supplementing the diets of growing-furring female mink with zinc, including this compound, improves fur density and hair color. [] This suggests a potential role for this compound in supporting fur quality in mink, which is a commercially significant trait. []

Q16: Has this compound been investigated for its potential use in humans with attention-deficit/hyperactivity disorder (ADHD)?

A17: Yes, a pilot study explored the effects of this compound supplementation in children with ADHD. [] While the results regarding symptom improvement were inconclusive, the study suggested that this compound might reduce the optimal dose of amphetamine required in these children. []

Q17: What doses of this compound were used in the ADHD pilot study, and were there any safety concerns?

A18: The ADHD pilot study used doses up to 30 mg/day of this compound for 8 weeks and found no significant differences in safety tests or adverse events compared to the placebo group. [] The study also indicated that this dosage did not negatively affect blood copper and iron levels. []

Q18: How does the absorption of different zinc supplements, including this compound, compare in humans?

A19: A zinc tolerance test in young adult women compared the acute uptake of four zinc complexes: oxide, picolinate, gluconate, and glycinate. [] The results indicated that this compound demonstrated the most favorable acute uptake profile among the tested zinc forms. []

Q19: What is the this compound Marker (ZGM), and how is it related to colon cancer?

A20: The this compound Marker (ZGM) is a tumor marker identified in human colon carcinoma. [, , , ] It was initially discovered using antisera produced against this compound-treated extracts of colon cancer metastases. [, ] While initially promising, the exact nature and clinical significance of ZGM as a specific marker for colon cancer require further investigation.

Q20: Are there specific SHE regulations pertaining to this compound production or usage?

A20: While specific SHE regulations for this compound may vary by region, its production and usage would generally fall under regulations for food additives and dietary supplements.

Q21: Has computational chemistry been applied to the study of this compound?

A25: Density Functional Theory (DFT) calculations have been utilized to study the elastic and hydrostatic behavior of this compound hydrate, providing insights into its mechanical properties. [] This type of computational approach can be valuable for understanding the material properties of this compound and its behavior in different applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.